Oxolane;trichlorochromium

Catalog No.
S1540349
CAS No.
10170-68-0
M.F
C12H24Cl3CrO3
M. Wt
374.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxolane;trichlorochromium

CAS Number

10170-68-0

Product Name

Oxolane;trichlorochromium

IUPAC Name

oxolane;trichlorochromium

Molecular Formula

C12H24Cl3CrO3

Molecular Weight

374.7 g/mol

InChI

InChI=1S/3C4H8O.3ClH.Cr/c3*1-2-4-5-3-1;;;;/h3*1-4H2;3*1H;/q;;;;;;+3/p-3

InChI Key

CYOMBOLDXZUMBU-UHFFFAOYSA-K

SMILES

C1CCOC1.C1CCOC1.C1CCOC1.Cl[Cr](Cl)Cl

Canonical SMILES

C1CCOC1.C1CCOC1.C1CCOC1.[Cl-].[Cl-].[Cl-].[Cr+3]

The exact mass of the compound Chromium(III) chloride tetrahydrofuran complex (1:3) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Oxolane;trichlorochromium (CrCl3(THF)3) is a discrete, molecular chromium(III) complex widely utilized as a highly reactive, organic-soluble precursor in coordination chemistry and homogeneous catalysis[1]. Unlike its polymeric anhydrous counterpart, this tetrahydrofuran adduct features labile ligands that facilitate rapid substitution reactions. For industrial and laboratory procurement, its value lies in bypassing the severe insolubility of anhydrous chromium(III) chloride while avoiding the destructive moisture content of chromium(III) chloride hexahydrate [2]. This makes it the definitive starting material for synthesizing advanced olefin polymerization catalysts and sensitive organochromium reagents.

Substituting CrCl3(THF)3 with cheaper alternatives routinely leads to synthetic failure or severe process delays [1]. Anhydrous CrCl3 exists as a robust, polymeric solid that is virtually insoluble in standard organic solvents, requiring hazardous, time-consuming activation—such as prolonged Soxhlet extraction with zinc dust—to achieve reactivity [2]. Conversely, attempting to use the highly soluble CrCl3·6H2O introduces stoichiometric amounts of water into the system, which irreversibly hydrolyzes moisture-sensitive ligands, quenches alkylating activators like methylaluminoxane (MAO), and poisons catalytic organometallic syntheses [1].

Processability: Elimination of Precursor Activation Time

Anhydrous CrCl3 is a polymeric solid that exhibits extreme kinetic inertness and insolubility in tetrahydrofuran (THF). To utilize anhydrous CrCl3 for complex synthesis, it typically requires up to 15 hours of continuous Soxhlet extraction in the presence of a reducing agent (zinc dust) to break the polymeric lattice and form a soluble reactive species [1]. In direct contrast, procured CrCl3(THF)3 is a discrete molecular complex that dissolves readily in THF, dichloromethane, and toluene at room temperature, allowing immediate ligand substitution without any activation step [2].

Evidence DimensionSolvent dissolution and activation time
Target Compound DataCrCl3(THF)3: Immediate dissolution at room temperature
Comparator Or BaselineAnhydrous CrCl3: ~15 hours of Soxhlet extraction with Zn dust
Quantified DifferenceEliminates ~15 hours of hazardous precursor activation
ConditionsStandard organometallic synthesis in THF solvent

Procuring the pre-formed THF adduct drastically reduces synthetic lead times and eliminates the need for specialized, labor-intensive activation protocols.

Precursor Suitability: High-Yield Synthesis of Polymerization Catalysts

In the synthesis of high-performance diimine chromium(III) complexes used for ethylene polymerization, the choice of chromium precursor dictates the viability of the reaction. Utilizing CrCl3(THF)3 allows for direct reaction with diimine ligands in THF, achieving isolated yields of 60–80% within 8–15 hours at room temperature [1]. Attempting the same direct coordination with untreated anhydrous CrCl3 results in negligible yields due to its complete lack of solubility and reactivity under mild conditions, necessitating harsh, yield-destroying workarounds[2].

Evidence DimensionCatalyst synthesis yield and conditions
Target Compound DataCrCl3(THF)3: 60–80% yield at room temperature (8-15 h)
Comparator Or BaselineAnhydrous CrCl3: Negligible yield under identical mild conditions
Quantified Difference>60% increase in yield without thermal or reductive activation
ConditionsDiimine ligand coordination in THF at room temperature

For catalyst manufacturing, this compound ensures high-yield, reproducible coordination under mild conditions, preventing the loss of expensive proprietary ligands.

Moisture Mitigation: Protection of Sensitive Activators and Ligands

Many modern chromium-catalyzed processes, such as ethylene tetramerization, rely on highly moisture-sensitive co-catalysts like methylaluminoxane (MAO) or sensitive phosphine ligands (e.g., PNP pincer ligands) [1]. While CrCl3·6H2O is cheap and soluble, its six equivalents of coordinated water violently react with and destroy these reagents. CrCl3(THF)3 provides a strictly anhydrous, soluble Cr(III) center, preventing the hydrolysis of expensive ligands and ensuring that co-catalysts are utilized for activation rather than being consumed by water quenching [2].

Evidence DimensionWater content and reagent compatibility
Target Compound DataCrCl3(THF)3: 0 equivalents of water; fully compatible with MAO
Comparator Or BaselineCrCl3·6H2O: 6 equivalents of water; completely quenches MAO
Quantified DifferencePrevents 100% of moisture-induced reagent degradation
ConditionsOrganometallic synthesis requiring MAO or Grignard activation

Procuring the anhydrous THF adduct is mandatory for any workflow involving moisture-sensitive organometallic reagents or highly reactive pincer ligands.

Purity-Linked Reproducibility: Impact of Strict Anhydrous Quality on Catalytic Activity

The exact purity of the CrCl3(THF)3 precursor directly dictates downstream catalytic performance. Studies on ethylene tetramerization using PNP-chromium catalysts demonstrate that high-purity, strictly anhydrous CrCl3(THF)3 yields an activity of up to 6600 kg/g-Cr/h[1]. However, if the precursor is contaminated with the hydrated species CrCl3(THF)2(H2O)—a common issue in poorly sourced batches—catalytic activity drops sharply to approximately 3000 kg/g-Cr/h due to partial catalyst deactivation [1].

Evidence DimensionEthylene tetramerization activity
Target Compound DataStrictly anhydrous CrCl3(THF)3: ~6600 kg/g-Cr/h
Comparator Or BaselineHydrated impurity CrCl3(THF)2(H2O): ~3000 kg/g-Cr/h
Quantified Difference120% increase in catalytic activity with high-purity precursor
ConditionsEthylene tetramerization using[iPrN{P(C6H4-p-Si(nBu)3)2}2CrCl2]+[B(C6F5)4]−

Buyers must prioritize high-quality, strictly anhydrous CrCl3(THF)3 to avoid a >50% loss in downstream catalytic efficiency caused by trace hydration.

Homogeneous Ethylene Oligomerization and Tetramerization Catalysts

CrCl3(THF)3 is the premier starting material for synthesizing PNP and SNS pincer chromium complexes. Its high solubility and labile THF ligands allow for rapid, high-yield coordination of complex proprietary ligands, which are subsequently activated by MAO to produce highly selective 1-hexene and 1-octene [1].

Synthesis of Diimine Chromium Polyolefin Catalysts

In the development of late-transition-metal and chromium-based polymerization catalysts, CrCl3(THF)3 enables mild, room-temperature coordination of diimine ligands. This avoids the severe thermal degradation of sterically hindered ligands that would occur if forced to react with insoluble anhydrous CrCl3 [2].

Preparation of Organochromium Reagents for Organic Synthesis

For highly selective carbon-carbon bond-forming reactions (such as the Nozaki-Hiyama-Kishi reaction), CrCl3(THF)3 serves as an ideal, organic-soluble source of Cr(III). It is easily reduced in situ to reactive Cr(II) species without the interfering moisture present in hydrated chromium salts [1].

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (97.5%): Flammable solid [Danger Flammable solids];
H315 (97.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Last modified: 08-15-2023

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